molecular formula C11H14O3 B1345242 4-(Ethoxymethyl)phenylacetic acid CAS No. 902836-14-0

4-(Ethoxymethyl)phenylacetic acid

Cat. No. B1345242
M. Wt: 194.23 g/mol
InChI Key: JSRDATKLAHCUBB-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)phenylacetic acid is a chemical compound that is structurally related to phenylacetic acid derivatives. While the specific compound 4-(ethoxymethyl)phenylacetic acid is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and potential synthesis of 4-(ethoxymethyl)phenylacetic acid.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents and conditions to achieve the desired product. For example, the synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid involves esterification and etherification, followed by carboxylation and selective hydrolysis, with an overall yield of 58% . Similarly, 4-ethoxyphenylacetic acid can be synthesized from 4-hydroxyphenylacetic acid using the Williamson etherization reaction, with yields up to 90% . These methods could potentially be adapted for the synthesis of 4-(ethoxymethyl)phenylacetic acid by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of phenylacetic acid derivatives is characterized by the presence of an aromatic ring and an acetic acid moiety. The introduction of substituents, such as ethoxy groups, can influence the molecular conformation and stereochemistry. For instance, the stereochemical configuration of polymeric derivatives of 4-methoxyphenylacetic acid has been analyzed using NMR spectroscopy, revealing a predominantly syndiotactic configuration . This information can be useful in predicting the molecular structure and stereochemistry of 4-(ethoxymethyl)phenylacetic acid.

Chemical Reactions Analysis

Phenylacetic acid derivatives can undergo various chemical reactions, including etherification, esterification, and free radical polymerization. The anodic methoxylation of phenylacetic acids has been studied, showing transformations into different methylated products . These reactions highlight the reactivity of the aromatic ring and the acetic acid moiety, which are also present in 4-(ethoxymethyl)phenylacetic acid, suggesting similar reactivity patterns could be expected.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetic acid derivatives are influenced by their molecular structure. For example, the introduction of methoxy or ethoxy groups can affect the compound's solubility, boiling point, and melting point. The crystal and molecular structure studies of related compounds provide insights into intermolecular interactions and crystal packing stability, which are important for understanding the physical properties of these compounds . These studies can inform the prediction of the physical and chemical properties of 4-(ethoxymethyl)phenylacetic acid.

Scientific Research Applications

Synthesis Methodologies

Research has developed efficient methodologies for synthesizing phenylacetic acid derivatives, which are valuable in various chemical syntheses. An example includes the synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a precursor to the antidiabetic drug repaglinide, highlighting a cost-effective and improved yield process over traditional methods (M. Salman et al., 2002). Similarly, other studies focus on synthesizing derivatives like 4-ethoxyphenylacetic acid through Williamson etherification, achieving high yields under optimized conditions (Sun Na-bo, 2006).

Chemical Modification and Applications

Chemical modifications of phenylacetic acid derivatives have been explored to produce compounds with potential industrial applications. For example, fluorescent amino acid derivatives were synthesized for applications in biochemical studies, demonstrating the versatility of phenylacetic acid derivatives in creating bioactive molecules with specific fluorescent properties (G. Kóczán et al., 2001).

Metabolic Engineering and Aromatic Compound Production

Metabolic engineering efforts have expanded to include the production of aromatic compounds through engineered Escherichia coli strains. By expanding the shikimate pathway, E. coli strains were engineered to produce phenylacetic acid among other aromatic compounds, demonstrating the biotechnological applications of phenylacetic acid derivatives in producing valuable compounds from renewable resources (D. Koma et al., 2012).

Green Chemistry and Novel Syntheses

Research into green chemistry has led to the development of novel synthesis pathways for phenylacetic acid derivatives. A study demonstrated an efficient and environmentally friendly synthesis of thiazol-2(3H)-imine derivatives in ionic liquid media, showcasing the application of green chemistry principles in the synthesis of functionalized phenylacetic acid derivatives (A. Shahvelayati et al., 2017).

Safety And Hazards

4-(Ethoxymethyl)phenylacetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-[4-(ethoxymethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-8-10-5-3-9(4-6-10)7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRDATKLAHCUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethoxymethyl)phenylacetic acid

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